Methyl 4-(5-(chloromethyl)pyridin-2-yl)benzoate
Description
Methyl 4-(5-(chloromethyl)pyridin-2-yl)benzoate is a heteroaromatic ester featuring a pyridine ring substituted with a chloromethyl group at the 5-position and a benzoate ester moiety at the 4-position. This compound is of interest in medicinal and materials chemistry due to its dual functionality: the chloromethyl group serves as a reactive handle for further derivatization, while the ester group modulates solubility and bioavailability. Its structural framework is analogous to several bioactive molecules, including kinase inhibitors and HDAC modulators, making it a valuable scaffold for drug discovery .
Properties
IUPAC Name |
methyl 4-[5-(chloromethyl)pyridin-2-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c1-18-14(17)12-5-3-11(4-6-12)13-7-2-10(8-15)9-16-13/h2-7,9H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLQQSIUJKPYNEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=NC=C(C=C2)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377037 | |
| Record name | methyl 4-[5-(chloromethyl)pyridin-2-yl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886361-50-8 | |
| Record name | Methyl 4-[5-(chloromethyl)-2-pyridinyl]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886361-50-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 4-[5-(chloromethyl)pyridin-2-yl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(5-(chloromethyl)pyridin-2-yl)benzoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromomethylbenzoate and 2-chloropyridine.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Catalysts and Reagents: A palladium catalyst, such as palladium acetate, is often used in conjunction with a base like potassium carbonate to facilitate the coupling reaction.
Procedure: The reaction mixture is heated to a specific temperature, usually around 100-120°C, for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(5-(chloromethyl)pyridin-2-yl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents like ethanol or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products
Substitution Reactions: Products include azido derivatives, thiocyanate derivatives, and substituted amines.
Oxidation Reactions: Major products are carboxylic acids and ketones.
Reduction Reactions: The primary product is the corresponding alcohol.
Scientific Research Applications
Methyl 4-(5-(chloromethyl)pyridin-2-yl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor in the synthesis of drug candidates.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-(5-(chloromethyl)pyridin-2-yl)benzoate involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to biological effects such as enzyme inhibition or DNA alkylation. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Features and Substituent Effects
Methyl 4-(5-Methyl-1H-benzimidazol-2-yl)benzoate
- Structure : Replaces the pyridine ring with a benzimidazole core and substitutes the chloromethyl group with a methyl group.
- Reactivity : The benzimidazole ring enhances π-π stacking interactions but reduces electrophilicity compared to pyridine. The methyl group lacks the reactivity of chloromethyl, limiting its utility in nucleophilic substitutions .
- Synthesis : Synthesized via condensation of 5-methyl-1,2-phenylenediamine and methyl 4-formylbenzoate using Na₂S₂O₅ in DMF, highlighting a divergent route compared to pyridine-based analogues .
Triazolopyridine Derivatives (e.g., Compound 18)
- Structure : Incorporates a [1,2,4]triazolo[1,5-a]pyridine ring linked to a benzodioxole group and an ester.
- Functionality: The triazole ring enhances hydrogen-bonding capacity, critical for JAK/HDAC inhibitory activity.
- Yield: Achieved 79.2% yield via aminolysis, suggesting efficient synthetic routes for triazolopyridines .
Methyl 4-[(5-Chloropyrimidin-2-yl)carbamoyl]benzoate
- Structure : Features a pyrimidine ring with a chlorine substituent and a carbamoyl-linked benzoate.
- Crystallography : Exhibits C–H···N and N–H···N hydrogen bonds, with Cl···O interactions stabilizing the crystal lattice. The pyrimidine ring’s planar geometry contrasts with pyridine’s slightly distorted structure, affecting packing density (V = 620.78 ų) .
Ionic Pyridinium-Benzoate Salts (e.g., 2-Amino-5-methylpyridinium 2-chlorobenzoate)
- Structure : Protonated pyridinium ion paired with a chlorobenzoate anion.
- Properties : Ionic nature enhances thermal stability and solubility in polar solvents. Supramolecular interactions (e.g., N–H···O) dominate, differing from covalent ester linkages in the target compound .
Physicochemical Properties
Stability and Reactivity
- Hydrolytic Stability : The target compound’s ester group is prone to hydrolysis under acidic/basic conditions, whereas ionic pyridinium salts exhibit greater stability in aqueous media .
- Chloromethyl Reactivity: Superior to methyl or amino substituents in SN2 reactions, enabling efficient alkylation of biomolecules or polymers .
Biological Activity
Methyl 4-(5-(chloromethyl)pyridin-2-yl)benzoate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the synthesis, biological effects, mechanisms of action, and comparative studies related to this compound.
Chemical Structure and Synthesis
This compound has the molecular formula C14H12ClNO2. The synthesis typically involves coupling reactions between 4-bromomethylbenzoate and 2-chloropyridine under anhydrous conditions, often using palladium catalysts in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Key Synthetic Steps:
- Starting Materials : 4-bromomethylbenzoate and 2-chloropyridine.
- Reaction Conditions : Anhydrous environment, heating at 100-120°C.
- Catalysts : Palladium acetate with potassium carbonate as a base.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In particular, it has shown effectiveness against both Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Pseudomonas aeruginosa) .
| Bacterial Strain | Activity |
|---|---|
| Staphylococcus aureus | Effective |
| Pseudomonas aeruginosa | Effective |
| Candida albicans | Antifungal activity |
Anticancer Properties
The compound is also being investigated for its anticancer potential. Preliminary studies suggest that it may inhibit the proliferation of cancer cell lines such as HeLa and HCT116 . The mechanism appears to involve the disruption of cellular processes critical for tumor growth.
The biological activity of this compound is thought to be mediated through its chloromethyl group, which can form covalent bonds with nucleophilic sites on proteins or DNA. This interaction may lead to enzyme inhibition or DNA alkylation, contributing to its antimicrobial and anticancer effects .
Comparative Studies
In comparison with similar compounds, this compound stands out due to its unique combination of a chloromethyl group and a pyridine ring, enhancing its reactivity and potential applications in drug development.
| Compound | Key Features |
|---|---|
| Methyl 4-(chloromethyl)benzoate | Lacks pyridine ring |
| Methyl 4-(5-methylpyridin-2-yl)benzoate | Lacks chloromethyl group |
| Methyl 4-(5-(bromomethyl)pyridin-2-yl)benzoate | Similar structure but with bromine |
Case Studies
- Antimicrobial Screening : A study evaluated the antimicrobial efficacy of this compound against various pathogens, demonstrating notable inhibition zones comparable to standard antibiotics .
- Anticancer Efficacy : In vitro tests showed that the compound significantly reduced cell viability in human cancer cell lines, suggesting its potential as a lead compound for further drug development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
